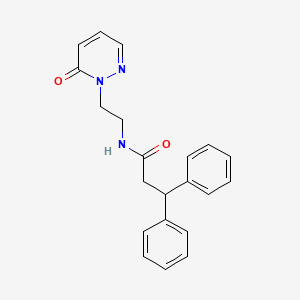
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a complex organic compound that features a pyridazinone ring, an ethyl linker, and a diphenylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates.
Formation of the Diphenylpropanamide Moiety: This step involves the coupling of the pyridazinone-ethyl intermediate with diphenylpropanamide, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity. The pyridazinone ring might play a crucial role in binding to the target, while the diphenylpropanamide moiety could influence the compound’s overall stability and solubility.
類似化合物との比較
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide: shares structural similarities with other pyridazinone derivatives and diphenylpropanamide compounds.
Alkyl and aryl 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates: are efficient, stable, and eco-friendly alternatives to chloroformates.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or material properties not found in other similar compounds.
生物活性
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, structural characteristics, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C25H23N3O3
- Molecular Weight : 413.477 g/mol
- CAS Number : 946211-93-4
The structure includes:
- A central amide functional group (N-C=O)
- Two phenyl groups (3,3-diphenyl)
- An oxopyridazinone core connected to an ethyl chain
These features suggest diverse interactions with biological targets, which warrant further investigation into their implications for pharmacology.
Biological Activity Overview
Research indicates that compounds with similar oxopyridazine structures exhibit various biological activities. For instance, derivatives of pyridazine have shown promise in areas such as:
- Anticancer Activity : Certain pyridazine derivatives have demonstrated inhibitory effects on cancer cell proliferation.
- Anticonvulsant Properties : Some studies suggest potential anticonvulsant effects linked to the oxopyridazine scaffold.
Table 1: Summary of Biological Activities of Related Compounds
Case Studies and Research Findings
- Antiproliferative Activity : A study exploring a library of oxadiazole derivatives revealed significant antiproliferative effects against human tumor cell lines (HCT-116 and HeLa). The mechanism involved inhibition of topoisomerase I activity, suggesting a potential pathway for the development of anticancer agents based on similar scaffolds .
- Anticonvulsant Potential : Research on pyridazine-based compounds indicated their ability to modulate neurotransmitter systems, which could lead to anticonvulsant effects. This aligns with findings from related compounds that demonstrate neuroprotective properties .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of similar compounds have shown promising bioavailability and metabolic stability, which are critical for therapeutic applications .
特性
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-14-15-24-21(26)12-7-13-23-24)16-19(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,19H,14-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZWTVJHHZZEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














